

1-Hexadecanol-d5 certificate of analysis

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Compound of Interest

Compound Name: 1-Hexadecanol-d5

Cat. No.: B1148599

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An In-depth Technical Guide to the Certificate of Analysis for **1-Hexadecanol-d5**

Introduction

1-Hexadecanol-d5 is the deuterium-labeled form of 1-Hexadecanol, a 16-carbon fatty alcohol also known as cetyl alcohol. The strategic replacement of five hydrogen atoms with deuterium isotopes makes it an invaluable tool in analytical and pharmaceutical research. Its primary application is as an internal standard for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The increased mass does not significantly alter its chemical properties but allows it to be distinguished from its non-labeled counterpart, ensuring accurate quantification in complex biological matrices.

This technical guide provides a detailed overview of the information typically presented in a Certificate of Analysis (CoA) for **1-Hexadecanol-d5**. It is designed for researchers, scientists, and drug development professionals who rely on the quality and purity of such standards for the validity of their experimental results.

Data Presentation: Summary of Specifications

A Certificate of Analysis for **1-Hexadecanol-d5** provides critical data regarding its identity, purity, and physical properties. The following tables summarize the key quantitative data a researcher should expect to find.

Table 1: Physical and Chemical Properties

Property	Specification
Chemical Name	1-Hexadecanol-d5
CAS Number	1219799-18-4[2]
Molecular Formula	C ₁₆ H ₂₉ D ₅ O[2]
Molecular Weight	247.47 g/mol [2]
Appearance	White solid, waxy flakes, or crystals[3][4]
Solubility	Soluble in DMSO, alcohol, chloroform, ether; Insoluble in water[2][3]
Storage Conditions	Store at -20°C[2]

Table 2: Quantitative Analytical Data

Analysis	Method	Specification
Chemical Purity	GC-MS	≥98%
Isotopic Enrichment	GC-MS / NMR	≥98 atom % D

Experimental Protocols

The specifications presented in the CoA are derived from rigorous analytical testing. Below are detailed methodologies for the key experiments used to certify **1-Hexadecanol-d5**.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment

GC-MS is a powerful technique used to assess both the chemical purity (presence of non-deuterated 1-Hexadecanol or other impurities) and the isotopic enrichment (percentage of deuterium incorporation).

Methodology:

- Sample Preparation and Derivatization:

- Accurately weigh approximately 1 mg of the **1-Hexadecanol-d5** sample into a glass vial.
- To enhance volatility for GC analysis, the alcohol is often derivatized to its trimethylsilyl (TMS) ether.
- Add 500 μ L of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Add 500 μ L of an appropriate solvent like anhydrous pyridine or acetonitrile to act as a catalyst and solvent.
- Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
- Cool the sample to room temperature before injection into the GC-MS system.
- GC-MS Conditions:
 - GC System: Agilent 7890B GC (or equivalent) coupled to a 5977A Mass Selective Detector (MSD).
 - Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm, 0.25 μ m film thickness.
 - Inlet Temperature: 280°C.
 - Injection Volume: 1 μ L with a split ratio (e.g., 20:1).
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 150°C, hold for 2 minutes.
 - Ramp: 10°C/min to 300°C.
 - Hold at 300°C for 5 minutes.
 - MSD Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (e.g., m/z 40-550) for purity assessment and Selected Ion Monitoring (SIM) for isotopic enrichment analysis.
- Data Analysis:
 - Chemical Purity: Determined by integrating the peak area of **1-Hexadecanol-d5** relative to the total area of all peaks in the chromatogram.
 - Isotopic Enrichment: Calculated by analyzing the mass spectrum of the analyte peak. The relative intensities of the ion clusters corresponding to the deuterated (d5) and non-deuterated (d0) forms are compared to determine the percentage of deuterium incorporation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation

NMR spectroscopy provides definitive information on the location and extent of deuterium labeling. Both Proton (^1H) NMR and Deuterium (^2H) NMR can be employed.[6]

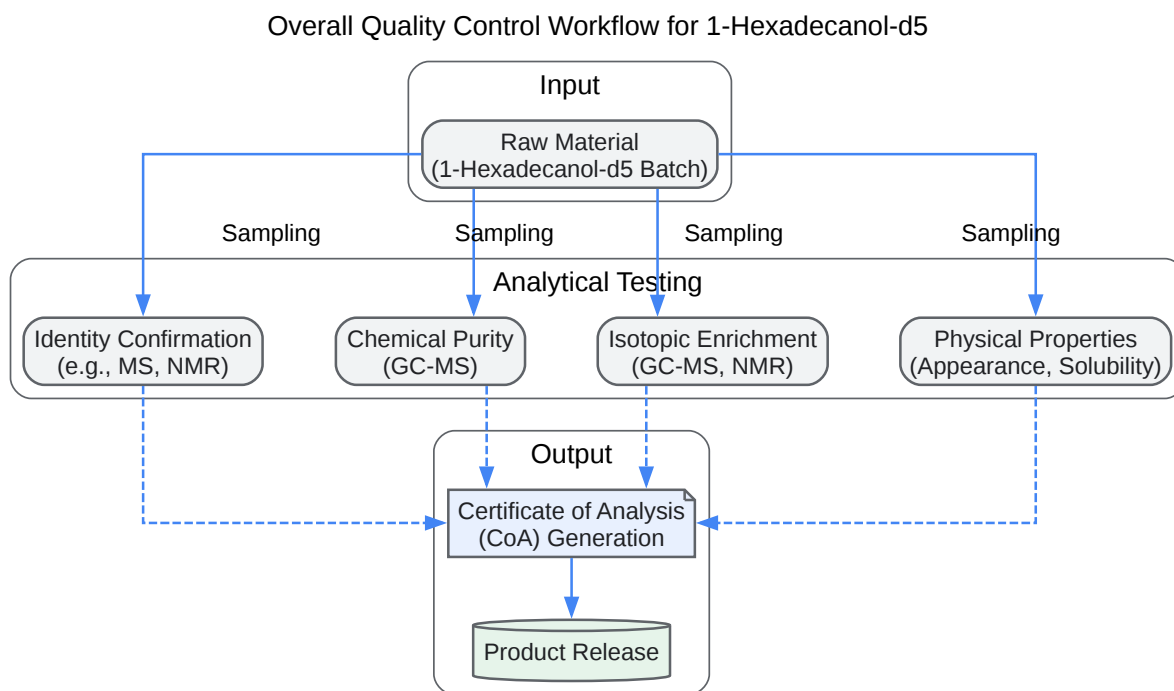
Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of **1-Hexadecanol-d5** in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube.
 - Ensure the sample is fully dissolved.
- ^1H NMR Spectroscopy:
 - Principle: Deuterium incorporation is confirmed indirectly by observing the reduction or complete disappearance of the proton signal at the site of deuteration.[7]
 - Data Acquisition: A standard ^1H NMR spectrum is acquired (e.g., on a 400 MHz spectrometer).

- Data Analysis: The integral of any residual proton signal at the labeled position is compared to the integral of a signal from a non-deuterated part of the molecule or an internal standard. This ratio is used to calculate the percentage of deuterium incorporation.
- ^2H NMR Spectroscopy:
 - Principle: This technique directly detects the deuterium nuclei, providing unambiguous confirmation of deuteration.[6]
 - Data Acquisition: A ^2H NMR spectrum is acquired. This requires a spectrometer equipped with a deuterium probe or a broadband probe tunable to the deuterium frequency.
 - Data Analysis: The presence of a signal at the expected chemical shift confirms deuteration. The integral of this signal can be used for quantification.

Mandatory Visualization: Analytical Workflows

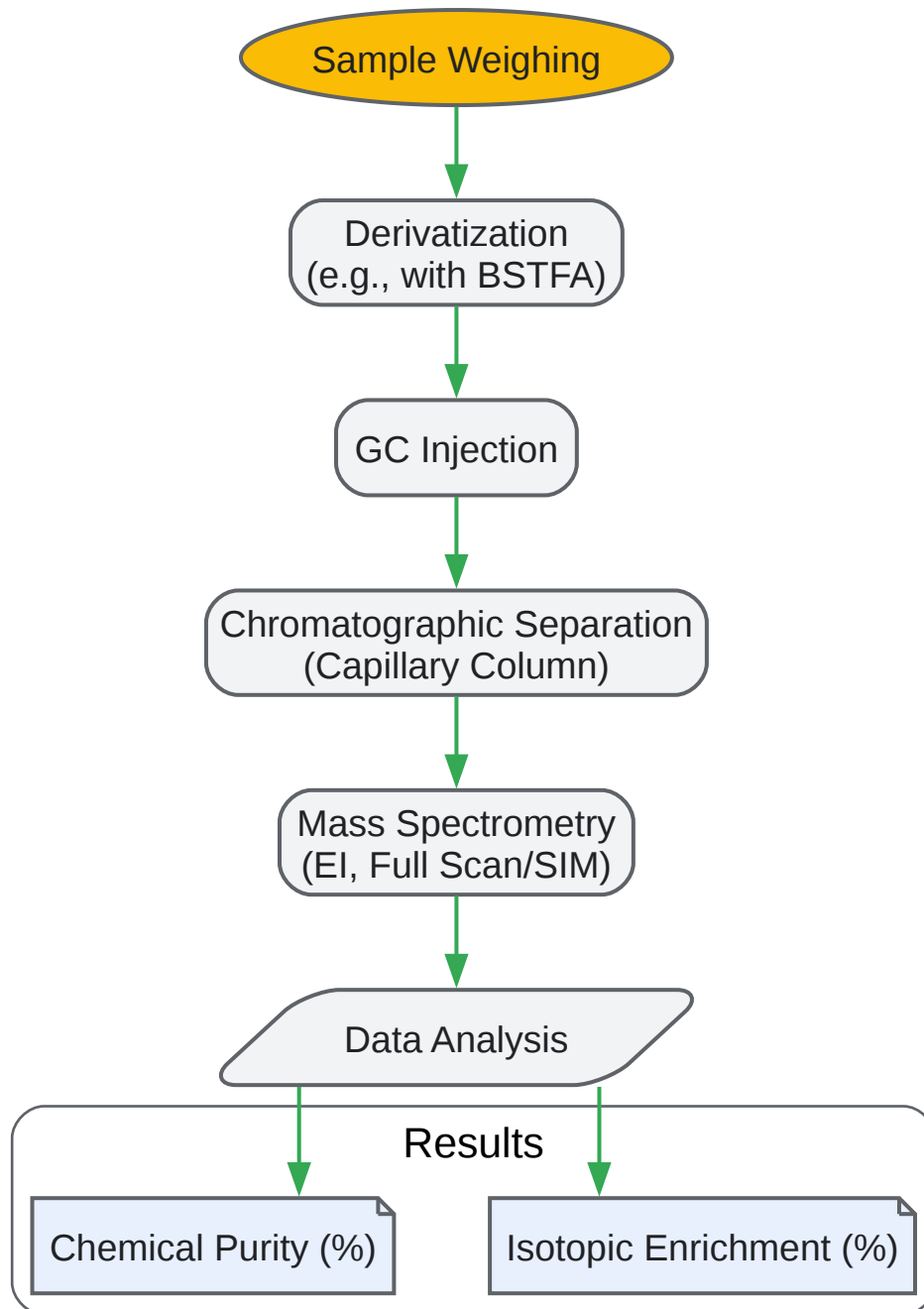
The following diagrams illustrate the logical flow of the analytical processes described.



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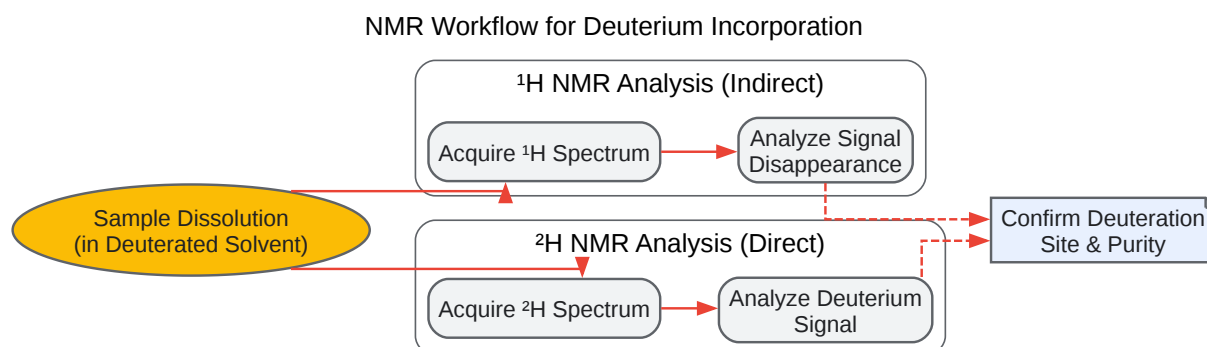
Caption: High-level workflow for the quality control and release of a **1-Hexadecanol-d5** batch.

GC-MS Analysis Workflow



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Caption: Step-by-step process for determining purity and isotopic enrichment via GC-MS.



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Caption: Comparative workflow for confirming deuterium labeling using ^1H and ^2H NMR spectroscopy.

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